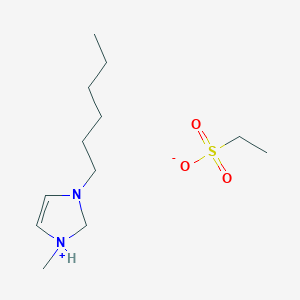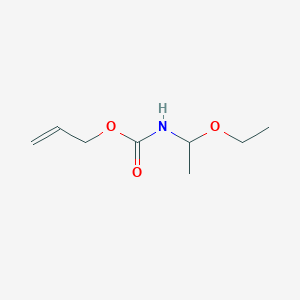
3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate is a chemical compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by its unique structure, which includes a hexyl group, a methyl group, and an ethanesulfonate group attached to the imidazolium core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate typically involves the reaction of 1-methylimidazole with hexyl bromide to form 1-hexyl-3-methylimidazolium bromide. This intermediate is then reacted with ethanesulfonic acid to yield the final product. The reaction conditions often require an inert atmosphere and the use of dry organic solvents to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and other reaction parameters to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The ethanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted imidazolium salts .
Applications De Recherche Scientifique
3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular membranes, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
- 1-Hexyl-3-methylimidazolium bromide
- 1-Hexyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate
Comparison: Compared to these similar compounds, 3-Hexyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate is unique due to its ethanesulfonate group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in specific applications where other imidazolium salts may not be as effective .
Propriétés
Numéro CAS |
919784-37-5 |
|---|---|
Formule moléculaire |
C12H26N2O3S |
Poids moléculaire |
278.41 g/mol |
Nom IUPAC |
ethanesulfonate;3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C10H20N2.C2H6O3S/c1-3-4-5-6-7-12-9-8-11(2)10-12;1-2-6(3,4)5/h8-9H,3-7,10H2,1-2H3;2H2,1H3,(H,3,4,5) |
Clé InChI |
JEBQCESHRMHNTP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C[NH+](C=C1)C.CCS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14185926.png)



silane](/img/structure/B14185967.png)

![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperidin-1-yl]methanone](/img/structure/B14185973.png)


![5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14186005.png)


![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)

